N-[3-(1,3-苯并二氧杂环-5-基)-8-甲基-4-氧代-4H-色满-2-基]-2-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain a benzodioxole group, a chromen-2-one group, and a methoxybenzamide group. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Chromen-2-one is a type of heterocyclic compound that is a common motif in various bioactive compounds . Methoxybenzamide is a type of amide, which is a common functional group in biochemistry and drug design .
科学研究应用
抗菌和抗真菌剂
对相关苯甲酰胺衍生物的研究已经确定了有效的抗菌和抗真菌特性。例如,某些苯甲酰胺化合物已被评估为针对耐甲氧西林金黄色葡萄球菌 (MRSA) 的潜在杀菌剂,显示出快速的、浓度依赖性的杀菌作用 (Zadrazilova 等人,2015)。类似地,对包含噻唑环的噻唑烷-4-酮衍生物的研究报告了显着的体外抗菌和抗真菌活性,表明了对微生物疾病的潜在治疗干预 (Desai 等人,2013)。
G 蛋白偶联受体 (GPR) 激动剂
6-溴-8-(4-甲氧基苯甲酰胺)-4-氧代-4H-色满-2-羧酸等化合物已被确定为 GPR35(一种 G 蛋白偶联受体)的有效且选择性的激动剂。这些化合物被用作研究孤儿受体的工具,表明它们在药理学研究和潜在治疗应用中的重要性 (Thimm 等人,2013)。
σ 受体配体
对苯甲酰胺衍生物的研究还探讨了它们作为 σ 受体配体的作用。这些化合物已在成像研究中显示出潜力,例如通过优先结合在癌细胞上过表达的 σ 受体来识别体内原发性乳腺肿瘤 (Caveliers 等人,2002)。这表明在诊断成像和癌症研究中可能的应用。
合成和药物开发
具有苯甲酰胺核心结构的新型化合物的合成通常会导致发现具有多种治疗特性的药物。例如,苯并色满吡啶衍生物的无催化剂合成方法的开发强调了苯甲酰胺衍生物在药物开发中的多功能性,展示了它们在创造具有抗菌、抗炎和镇痛特性的新药方面的潜力 (Brahmachari & Nayek,2017)。
未来方向
作用机制
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of VU0605018-1. Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways .
Pharmacokinetics
Future research should focus on determining these properties to understand the compound’s bioavailability .
属性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO6/c1-14-6-5-8-17-22(27)21(15-10-11-19-20(12-15)31-13-30-19)25(32-23(14)17)26-24(28)16-7-3-4-9-18(16)29-2/h3-12H,13H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHCXDNEVULZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3OC)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。